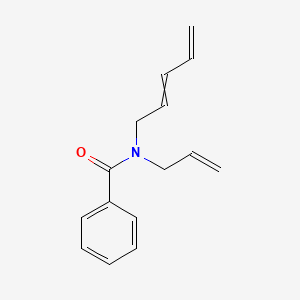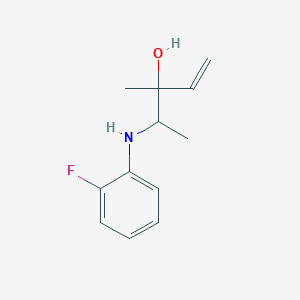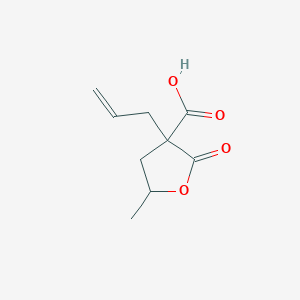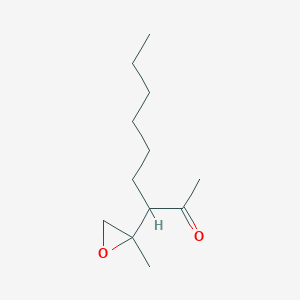![molecular formula C17H10NO6- B14480882 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate CAS No. 64897-56-9](/img/structure/B14480882.png)
2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group, a phenylprop-2-yn-1-yl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate typically involves the esterification of 2-nitrobenzoic acid with 1-phenylprop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The alkyne group can be hydrogenated to form an alkene or alkane.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.
Substitution: Acidic or basic hydrolysis can be employed to cleave the ester bond.
Major Products
Oxidation: 2-Amino-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate.
Reduction: 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzyl alcohol.
Substitution: 2-Nitrobenzoic acid and 1-phenylprop-2-yn-1-ol.
Scientific Research Applications
2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases. The phenylprop-2-yn-1-yl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Lacks the ester and alkyne groups.
6-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid: Lacks the nitro group.
2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzyl alcohol: Contains a hydroxyl group instead of the ester group.
Properties
CAS No. |
64897-56-9 |
|---|---|
Molecular Formula |
C17H10NO6- |
Molecular Weight |
324.26 g/mol |
IUPAC Name |
2-nitro-6-(1-phenylprop-2-ynoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H11NO6/c1-2-14(11-7-4-3-5-8-11)24-17(21)12-9-6-10-13(18(22)23)15(12)16(19)20/h1,3-10,14H,(H,19,20)/p-1 |
InChI Key |
UXZFCILHYAZNOO-UHFFFAOYSA-M |
Canonical SMILES |
C#CC(C1=CC=CC=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)



![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)

